
Chlorocarbonyl ferrocene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chlorocarbonyl ferrocene is an organometallic compound that features a ferrocene moiety bonded to a chlorocarbonyl group Ferrocene itself is a well-known metallocene with a sandwich structure, where an iron atom is sandwiched between two cyclopentadienyl rings
准备方法
Synthetic Routes and Reaction Conditions
Chlorocarbonyl ferrocene can be synthesized through various methods. One common approach involves the reaction of ferrocene with phosgene (carbonyl chloride) in the presence of a Lewis acid catalyst. The reaction typically proceeds as follows: [ \text{Fe(C}_5\text{H}_5\text{)}_2 + \text{COCl}_2 \rightarrow \text{Fe(C}_5\text{H}_5\text{)(COCl)} + \text{HCl} ]
The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product, this compound, can be purified by recrystallization or column chromatography.
Industrial Production Methods
While the industrial production of this compound is not as widespread as other ferrocene derivatives, the synthesis methods used in research laboratories can be scaled up for industrial purposes. The key considerations for industrial production include the availability of starting materials, reaction scalability, and purification efficiency.
化学反应分析
Types of Reactions
Chlorocarbonyl ferrocene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction: The ferrocene moiety can undergo oxidation to form ferricenium ions, while the chlorocarbonyl group can be reduced to form different functional groups.
Coordination Reactions: this compound can coordinate with metal ions to form metal complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran.
Oxidation and Reduction: Oxidizing agents like ferric chloride or reducing agents like sodium borohydride can be used.
Coordination Reactions: Metal salts such as palladium chloride or platinum chloride are used to form metal complexes.
Major Products Formed
Substitution Reactions: Products include ferrocene derivatives with various functional groups replacing the chlorocarbonyl group.
Oxidation and Reduction: Products include ferricenium ions or reduced ferrocene derivatives.
Coordination Reactions: Products include metal complexes with ferrocene ligands.
科学研究应用
Chlorocarbonyl ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various ferrocene derivatives and metal complexes.
作用机制
The mechanism of action of chlorocarbonyl ferrocene involves its ability to undergo redox reactions and form coordination complexes. The ferrocene moiety can donate or accept electrons, making it a versatile redox-active compound. The chlorocarbonyl group can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. These properties enable this compound to interact with biological molecules and metal ions, leading to its diverse applications in research and industry .
相似化合物的比较
Chlorocarbonyl ferrocene can be compared with other ferrocene derivatives, such as acetylferrocene and ferrocenyl thiazoles:
Acetylferrocene: Similar to this compound, acetylferrocene features a functional group attached to the ferrocene moiety.
Ferrocenyl Thiazoles: These compounds combine the ferrocene moiety with a thiazole ring, offering unique biological activities.
List of Similar Compounds
- Acetylferrocene
- Ferrocenyl thiazoles
- Ferrocenyl chalcones
- Ferrocenyl Schiff bases
This compound stands out due to its unique combination of redox activity and reactivity towards nucleophiles, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C12H8Cl2FeO2 |
|---|---|
分子量 |
310.94 g/mol |
InChI |
InChI=1S/2C6H4ClO.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1-4H; |
InChI 键 |
DPPPVFXCFVGRTG-UHFFFAOYSA-N |
规范 SMILES |
[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[CH]1[CH][CH][C]([CH]1)C(=O)Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole-d4](/img/structure/B13445381.png)
![2,2,3,3-Tetrafluoro-3-[1,1,2,2-tetrafluoro-2-(fluorosulphonyl)ethoxy]propanoic acid](/img/structure/B13445382.png)
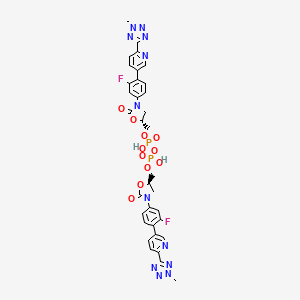
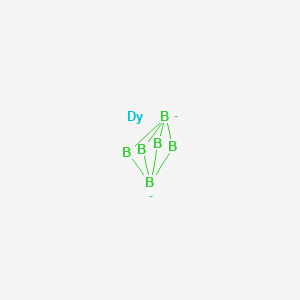
![methyl 4-[(1R,2R)-1,2-diamino-2-(4-methoxycarbonylphenyl)ethyl]benzoate;dihydrochloride](/img/structure/B13445402.png)

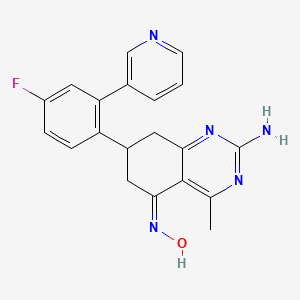
amino]propyl]-2-methoxybenzenesulfonamide](/img/structure/B13445416.png)
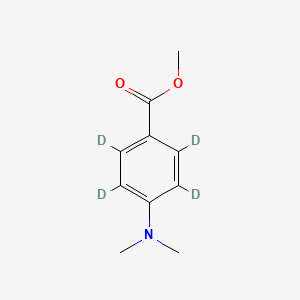



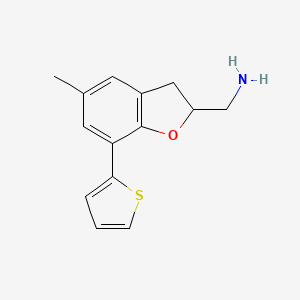
![(3R,4R)-N-(3-Cyanophenyl)-3-[[4-[(4-fluorophenyl)methoxy]benzoyl]amino]hexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13445434.png)
